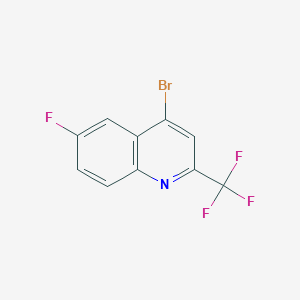

4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline

Beschreibung

4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline is an organic compound with the molecular formula C10H4BrF4N It is a derivative of quinoline, a heterocyclic aromatic organic compound

Eigenschaften

IUPAC Name |

4-bromo-6-fluoro-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrF4N/c11-7-4-9(10(13,14)15)16-8-2-1-5(12)3-6(7)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZGVHLYCHYQEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CC(=N2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301346 | |

| Record name | 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31009-33-3 | |

| Record name | 31009-33-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Pfitzinger Reaction

The Pfitzinger reaction is a classical method for constructing quinoline cores. For 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline, 2-amino-4-bromo-6-fluorobenzotrifluoride serves as the primary starting material. Cyclization with malonic acid derivatives under acidic conditions yields the quinoline backbone.

Conditions :

Mechanism :

- Knoevenagel condensation between benzotrifluoride and diketone.

- Michael addition followed by intramolecular cyclization.

Skraup Synthesis

An alternative route employs the Skraup reaction, where 2-amino-4-bromo-6-fluorobenzotrifluoride reacts with glycerol and sulfuric acid under dehydrating conditions.

Conditions :

Limitations : Harsh conditions may lead to side products like dehalogenated derivatives.

Halogenation Techniques

Bromination of Quinoline Intermediates

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling installs the trifluoromethyl group at the 2-position:

Conditions :

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : K₂CO₃

- Solvent : DMF/H₂O (4:1)

- Temperature : 90°C

- Yield : 80–92%

Substrate Scope : Compatible with aryl/heteroaryl boronic acids bearing electron-withdrawing groups.

Ullmann-Type Coupling

For bromine retention, CuI/L-proline catalyzes coupling with aryl iodides:

Industrial-Scale Production

Continuous Flow Reactors

Optimized parameters for large-scale synthesis:

Advantages : Reduced side reactions and improved heat management.

Purification Techniques

- Crystallization : Ethanol/water (7:3) at −20°C.

- Chromatography : Silica gel with hexane/ethyl acetate (8:2).

Recent Advances

Nanocatalysis

Fe₃O₄ nanoparticles (20–50 nm) enable one-pot synthesis:

Photocatalytic Methods

Visible-light-driven cyclization using Ru(bpy)₃²⁺:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Pfitzinger Reaction | 55–68 | 95 | Moderate | High |

| Skraup Synthesis | 45–60 | 90 | Low | Moderate |

| Suzuki Coupling | 80–92 | 98 | High | High |

| Nanocatalysis | 85–95 | 97 | High | Moderate |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline has demonstrated potential as a pharmaceutical agent. Its applications include:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. Notably, it interacts with cytochrome P450 enzymes, which play a critical role in drug metabolism.

- Antimicrobial Activity : In vitro studies indicate significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values suggest comparable efficacy to standard antibiotics like chloramphenicol.

| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 50 | Chloramphenicol | 50 |

| Pseudomonas aeruginosa | 50 | Ampicillin | 25 |

Antiviral Activity

Research has also indicated that this compound exhibits potential antiviral properties. It can inhibit viral replication in specific cell lines, suggesting its utility in developing antiviral therapies.

Structure-Activity Relationship (SAR)

The structural features of this compound significantly influence its biological activity. The trifluoromethyl group enhances lipophilicity, which is crucial for membrane permeability and interaction with biological targets. Variations in substitution patterns on the quinoline ring can lead to different levels of biological activity, highlighting the importance of SAR studies in optimizing therapeutic efficacy.

Case Studies

Several case studies exemplify the applications of this compound:

- Antimicrobial Evaluation : A study evaluated a series of trifluoromethyl-substituted quinolones against various bacterial strains, demonstrating significant antimicrobial activity, particularly against resistant strains.

- Enzyme Interaction Studies : Research focused on the interaction of this compound with cytochrome P450 enzymes revealed alterations in metabolic pathways that could affect drug metabolism and efficacy in vivo.

Industrial Applications

In addition to its medicinal applications, this compound is utilized in industrial chemistry for producing specialty chemicals and materials. These include liquid crystals and dyes due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline depends on its specific application:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

- 4-Bromo-2-(trifluoromethyl)quinoline

- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline

- 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline

Comparison:

- Unique Properties: The presence of both bromine and fluorine atoms, along with the trifluoromethyl group, makes 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline unique in terms of its reactivity and potential applications.

- Chemical Reactivity: Compared to its analogs, this compound exhibits distinct reactivity patterns in substitution and coupling reactions, making it valuable for specific synthetic applications.

Biologische Aktivität

4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative notable for its unique molecular structure, characterized by the presence of bromine, fluorine, and a trifluoromethyl group. Its molecular formula is . This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities and potential applications in drug discovery.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound inhibits specific enzymes by binding to their active sites, thereby blocking substrate access. Notably, it interacts with cytochrome P450 enzymes, which are critical for drug metabolism.

- Receptor Binding : It may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound is effective against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values suggest comparable efficacy to standard antibiotics like chloramphenicol .

| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 50 | Chloramphenicol | 50 |

| Pseudomonas aeruginosa | 50 | Ampicillin | 25 |

Antiviral Activity

In addition to its antibacterial properties, this compound has shown potential antiviral activity. Studies have indicated that it can inhibit viral replication in specific cell lines, suggesting its utility in developing antiviral therapies .

Structure-Activity Relationship (SAR)

The structural features of this compound significantly influence its biological activity. The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for membrane permeability and interaction with biological targets. Variations in substitution patterns on the quinoline ring can lead to different levels of biological activity, highlighting the importance of SAR studies in optimizing therapeutic efficacy .

Case Studies

- Antimicrobial Evaluation : A study evaluated a series of trifluoromethyl-substituted quinolones, including this compound, against various bacterial strains. The results demonstrated significant antimicrobial activity, particularly against resistant strains .

- Enzyme Interaction Studies : Research focused on the interaction of this compound with cytochrome P450 enzymes revealed that it could alter metabolic pathways, affecting drug metabolism and efficacy in vivo.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is metabolized primarily in the liver through phase I and phase II reactions. Its metabolites are excreted via the kidneys. Understanding its pharmacokinetics is essential for predicting its behavior in biological systems and optimizing dosing regimens for therapeutic use .

Q & A

Q. How can researchers verify the structural identity of 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline experimentally?

Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR): Analyze H, C, and F NMR spectra to confirm substituent positions. For example, the trifluoromethyl group () appears as a quartet in F NMR due to coupling with adjacent protons.

- High-Resolution Mass Spectrometry (HRMS): Validate the molecular formula (CHBrFN) using exact mass measurements.

- X-ray Crystallography: Resolve the crystal structure using programs like ORTEP-III (with a Graphical User Interface) to determine bond angles, dihedral angles, and intermolecular interactions .

Q. What synthetic methodologies are reported for quinoline derivatives with bromo/fluoro/trifluoromethyl substituents?

Answer: Key synthetic strategies include:

- Cyclocondensation Reactions: Reacting substituted anilines with acetylene derivatives (e.g., cyclopropyl acetylene) in the presence of catalysts like Zn(II) and triethylamine, followed by purification via column chromatography (hexane/ethyl acetate) .

- Vilsmeier-Haack Formylation: Introducing formyl/acetyl groups at specific positions using reagents like MSCL-DMF/DMAC, followed by halogenation (e.g., bromination with NBS) .

- Late-Stage Functionalization: Modifying preformed quinoline cores via Suzuki-Miyaura coupling (for aryl groups) or nucleophilic substitution (for bromo/fluoro groups) .

Q. What safety protocols are critical when handling brominated and fluorinated quinoline derivatives?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Work in a fume hood to prevent inhalation of volatile intermediates (e.g., brominated reagents).

- Waste Management: Segregate halogenated waste and dispose via certified hazardous waste contractors to avoid environmental contamination .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound's electronic properties?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. For example, electron-withdrawing groups () lower LUMO energy, enhancing electrophilic substitution susceptibility.

- Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., C–H···F, π-π stacking) to rationalize crystal packing and stability .

- ADMET Prediction: Use tools like SwissADME to assess drug-likeness (e.g., logP, bioavailability) and toxicity risks (e.g., hepatotoxicity, mutagenicity) .

Q. How can researchers resolve contradictions in biological activity data for quinoline derivatives?

Answer:

- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., replacing Br with Cl or modifying the trifluoromethyl position) to isolate pharmacophoric groups. For example, antitumor activity in 6-methoxy-4-trifluoromethyl-quinolin-2-amine derivatives correlates with electron-deficient aromatic systems .

- Target Validation: Use kinase assays or receptor-binding studies to confirm hypothesized mechanisms (e.g., inhibition of G protein-coupled receptors or voltage-gated ion channels) .

- Reproducibility Checks: Control reaction conditions (e.g., solvent purity, temperature) to minimize batch-to-batch variability in compound synthesis .

Q. What advanced analytical techniques are used to characterize impurities in quinoline-based compounds?

Answer:

- High-Performance Liquid Chromatography (HPLC): Quantify impurities (e.g., 4-bromo-8-fluoro-6-(trifluoromethyl)quinoline ) using reverse-phase C18 columns with UV detection at 254 nm.

- LC-MS/MS: Identify trace byproducts (e.g., dehalogenated or oxidized derivatives) via fragmentation patterns.

- Differential Scanning Calorimetry (DSC): Detect polymorphic impurities by analyzing melting point deviations .

Q. What are emerging research directions for this compound in medicinal chemistry?

Answer:

- Antimicrobial Hybrids: Incorporate the quinoline core into hybrid molecules (e.g., ciprofloxacin analogs) to target drug-resistant bacteria .

- Anticancer Probes: Investigate This compound as a scaffold for kinase inhibitors (e.g., targeting Aurora kinases) or DNA intercalators .

- Fluorine-18 Radiolabeling: Explore its use in PET imaging by substituting bromine with F for in vivo tracking .

Q. How do substituent positions influence the compound's physicochemical properties?

Answer:

- Lipophilicity: The trifluoromethyl group at position 2 increases logP, enhancing membrane permeability but reducing aqueous solubility.

- Electron Effects: Bromine at position 4 directs electrophilic substitution to position 5 or 7, while fluorine at position 6 stabilizes adjacent π-systems via resonance .

- Thermal Stability: Crystallographic studies show that bulky substituents (e.g., CF) disrupt planar packing, lowering melting points compared to unsubstituted quinolines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.